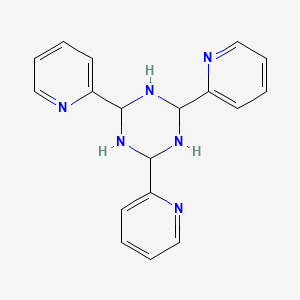
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- typically involves the reaction of 2-cyanopyridine with formaldehyde and ammonia. The reaction proceeds through a series of condensation and cyclization steps to form the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as Fe(II) and Fe(III).
Substitution: Can undergo substitution reactions where the pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., FeSO₄) in aqueous or alcoholic solutions.
Substitution: Requires the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the formulation of various industrial products, including coatings and catalysts.
Mecanismo De Acción
The compound exerts its effects primarily through complexation with metal ions. The triazine ring and pyridyl groups provide multiple coordination sites for binding metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Similar structure but different coordination properties.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Contains dimethylamino groups instead of pyridyl groups.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Contains thiol groups, offering different reactivity.
Uniqueness
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- is unique due to its ability to form highly stable complexes with metal ions, making it particularly useful in spectrophotometric analysis and other applications requiring precise metal ion detection .
Propiedades
Número CAS |
73941-08-9 |
|---|---|
Fórmula molecular |
C18H18N6 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2,4,6-tripyridin-2-yl-1,3,5-triazinane |
InChI |
InChI=1S/C18H18N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12,16-18,22-24H |
Clave InChI |
NUSDIQFUHBVDSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2NC(NC(N2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)
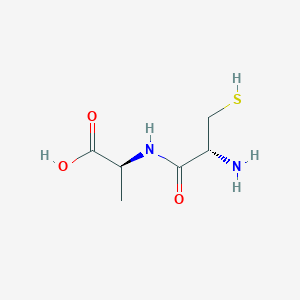
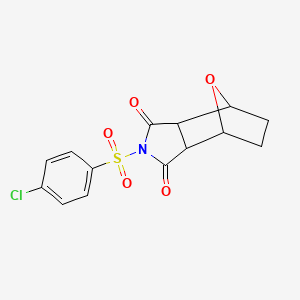
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
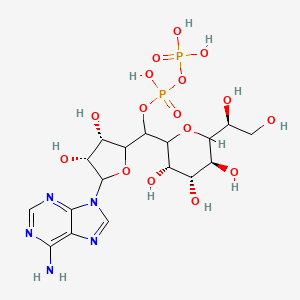
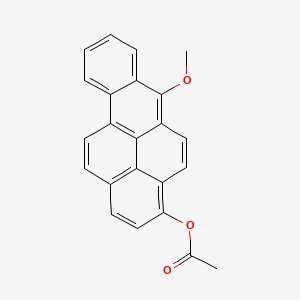
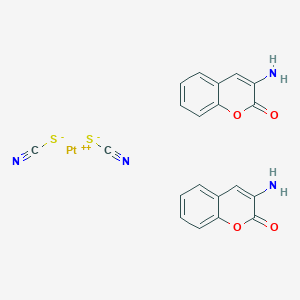

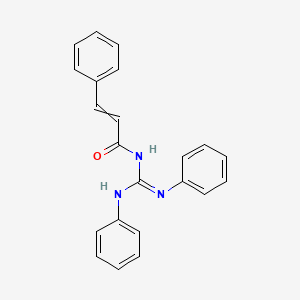
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
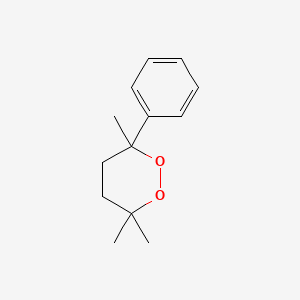
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
